molecular formula C23H17Cl3N4OS B11978573 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide

2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide

Cat. No.: B11978573
M. Wt: 503.8 g/mol
InChI Key: PKCCUDHMCPKHNI-KKMKTNMSSA-N
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Description

2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide is a complex organic compound that features a benzimidazole core. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various aldehydes or acids. For 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide, the synthetic route may involve the following steps:

    Formation of Benzimidazole Core: Condensation of o-phenylenediamine with 2-chlorobenzyl chloride in the presence of a base to form 1-(2-chlorobenzyl)-1H-benzimidazole.

    Thioether Formation: Reaction of the benzimidazole derivative with a thiol compound to introduce the sulfanyl group.

    Hydrazide Formation: Reaction of the thioether with hydrazine hydrate to form the acetohydrazide.

    Schiff Base Formation: Condensation of the acetohydrazide with 2,3-dichlorobenzaldehyde to form the final product.

Industrial Production Methods

Industrial production of such compounds often involves similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, or halogen sources like Br2 or Cl2 for halogenation.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving benzimidazole derivatives.

    Medicine: Potential therapeutic agent due to its antimicrobial and anticancer properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with biological targets such as enzymes or receptors. The benzimidazole core can bind to the active sites of enzymes, inhibiting their activity. The sulfanyl and hydrazide groups can form hydrogen bonds and other interactions with molecular targets, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chlorobenzyl)-1H-benzimidazole
  • 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide

Uniqueness

The presence of both the sulfanyl and hydrazide groups in 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide makes it unique compared to other benzimidazole derivatives. These functional groups can enhance its biological activity and specificity, making it a valuable compound for further research and development .

Properties

Molecular Formula

C23H17Cl3N4OS

Molecular Weight

503.8 g/mol

IUPAC Name

2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-(2,3-dichlorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C23H17Cl3N4OS/c24-17-8-2-1-6-16(17)13-30-20-11-4-3-10-19(20)28-23(30)32-14-21(31)29-27-12-15-7-5-9-18(25)22(15)26/h1-12H,13-14H2,(H,29,31)/b27-12+

InChI Key

PKCCUDHMCPKHNI-KKMKTNMSSA-N

Isomeric SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=C(C(=CC=C4)Cl)Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=C(C(=CC=C4)Cl)Cl)Cl

Origin of Product

United States

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